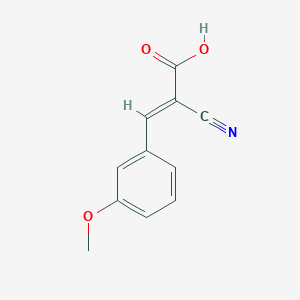

2-Cyano-3-(3-methoxyphenyl)acrylic acid

Description

Significance and Research Context of α-Cyano-β-Arylacrylic Acid Derivatives

The α-cyano-β-arylacrylic acid scaffold is of considerable significance in organic chemistry and materials science. These compounds are essentially cinnamic acid derivatives bearing a cyano group on the α-carbon of the acrylic acid chain. This structural motif makes them valuable intermediates and target molecules for several reasons.

The primary synthetic route to this class of compounds is the Knoevenagel condensation, a well-established carbon-carbon bond-forming reaction. sciencemadness.org This reaction typically involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as cyanoacetic acid, often in the presence of a basic catalyst like piperidine (B6355638) or ammonium (B1175870) acetate (B1210297). nih.govsemanticscholar.org The specific substituents on the benzaldehyde (B42025) starting material determine the final substitution pattern on the phenyl ring of the resulting acrylic acid derivative.

Derivatives of α-cyano-β-arylacrylic acid are investigated for a range of applications stemming from their electronic structure. They are recognized for their potential use in the development of dye-sensitized solar cells (DSSCs), where they can act as organic photosensitizers. nih.govosti.gov In this context, the aryl group (often with electron-donating substituents like methoxy (B1213986) groups) acts as the electron donor, while the cyanoacrylic acid portion functions as the electron acceptor and anchoring group to the semiconductor surface. osti.gov Furthermore, the versatile reactivity of the carboxylic acid and cyano groups makes them useful precursors for the synthesis of more complex molecules, including amides and esters with specific biological or material properties. asianpubs.orgresearchgate.net

Overview of Scholarly Contributions Related to the Compound and its Analogs

While specific research focusing exclusively on 2-cyano-3-(3-methoxyphenyl)acrylic acid is specialized, a substantial body of scholarly work exists for its structural analogs. This research provides insight into the properties and potential of the broader compound class.

Researchers have synthesized and characterized numerous methoxy-substituted analogs, such as (E)-2-cyano-3-(2,4-dimethoxyphenyl)acrylic acid and (E)-2-cyano-3-(3,4-dimethoxyphenyl)acrylic acid. osti.gov These syntheses are typically achieved through the Knoevenagel condensation of the corresponding dimethoxybenzaldehyde with cyanoacetic acid. nih.govosti.gov Characterization of these compounds is thoroughly performed using a suite of analytical techniques, including Fourier-transform infrared (FT-IR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, nuclear magnetic resonance (NMR), and single-crystal X-ray diffraction to confirm their molecular structure and stereochemistry, which is predominantly the E-isomer. osti.govresearchgate.net

Studies have also explored the functional applications of these analogs. For instance, research into novel matrices for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry has included α-cyano-β-arylacrylic acid derivatives. semanticscholar.org A study systematically synthesized a series of these compounds to investigate how electron-donating (e.g., methoxy) or electron-withdrawing substituents affect ionization efficiency, demonstrating the tunability of these molecules for specific analytical applications. semanticscholar.org In another area, related acrylic acid derivatives have been used as precursors in the synthesis of liquid crystal compounds, highlighting their role as versatile chemical building blocks. asianpubs.org

The table below summarizes key properties of the target compound and some of its researched analogs.

| Property | This compound | (E)-2-cyano-3-(2,3-dimethoxyphenyl)acrylic acid | (E)-2-cyano-3-(2,4-dimethoxyphenyl)acrylic acid |

| Molecular Formula | C₁₁H₉NO₃ sigmaaldrich.com | C₁₂H₁₁NO₄ nih.gov | C₁₂H₁₁NO₄ osti.gov |

| CAS Number | 126058-00-2 sigmaaldrich.com | Not specified | Not specified |

| Synthesis Method | Knoevenagel Condensation | Knoevenagel Condensation nih.gov | Knoevenagel Condensation osti.gov |

| Starting Materials | 3-methoxybenzaldehyde (B106831), Cyanoacetic acid | 2,3-dimethoxybenzaldehyde, Cyanoacetic acid nih.gov | 2,4-dimethoxybenzaldehyde, Cyanoacetic acid |

| Crystal System | Not specified | Monoclinic nih.gov | Not specified |

Foundational Research Areas and Emerging Trends for this compound

The research landscape for this compound and its analogs is centered on materials science and synthetic chemistry. Foundational research has firmly established the Knoevenagel condensation as the principal method for their synthesis and has detailed their fundamental structural and spectroscopic properties. nih.govosti.gov

Emerging trends point towards the rational design of these molecules for advanced applications. A key area of interest is their use in optoelectronics, particularly as metal-free organic dyes in DSSCs. osti.gov Research in this field focuses on tuning the electronic properties of the molecule by modifying the substitution pattern on the phenyl ring to optimize light absorption and electron transfer processes. The methoxy group in the target compound is an important feature in this context, acting as an electron-donating group that can influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. osti.gov

Another significant trend is the development of these compounds for specialized analytical applications, such as MALDI matrices. semanticscholar.org By synthesizing libraries of α-cyano-β-arylacrylic acids with varying substituents, researchers can systematically study structure-property relationships to create matrices with enhanced performance for analyzing specific classes of molecules, such as lipids or peptides. semanticscholar.org Furthermore, their utility as versatile intermediates continues to be explored in the synthesis of more complex functional materials, such as polymers, liquid crystals, and biologically active amides, indicating a sustained interest in this chemical scaffold. asianpubs.orgresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C11H9NO3 |

|---|---|

Molecular Weight |

203.19 g/mol |

IUPAC Name |

(E)-2-cyano-3-(3-methoxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C11H9NO3/c1-15-10-4-2-3-8(6-10)5-9(7-12)11(13)14/h2-6H,1H3,(H,13,14)/b9-5+ |

InChI Key |

IMEFWVUNBYJXKG-WEVVVXLNSA-N |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C(\C#N)/C(=O)O |

Canonical SMILES |

COC1=CC=CC(=C1)C=C(C#N)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyano 3 3 Methoxyphenyl Acrylic Acid and Its Derivatives

Knoevenagel Condensation Approaches for Acrylic Acid Derivatives

The Knoevenagel condensation stands as a cornerstone in the synthesis of substituted alkenes. ijcps.org It is a modification of the aldol (B89426) condensation, typically catalyzed by a weak base. rsc.org The reaction's utility is demonstrated in its ability to produce a wide array of α,β-unsaturated carbonyl compounds, which are valuable intermediates in the synthesis of fine chemicals and therapeutic agents. acs.org

The core of this synthetic strategy involves the reaction between an aromatic aldehyde, for this specific compound, 3-methoxybenzaldehyde (B106831), and a compound containing an active methylene (B1212753) group. An active methylene group is a CH₂ group flanked by two electron-withdrawing groups (Z), such as those in ethyl cyanoacetate (B8463686) (Z = CN, CO₂Et) and cyanoacetic acid (Z = CN, COOH). rsc.org These electron-withdrawing groups increase the acidity of the methylene protons, facilitating their removal by a base to form a nucleophilic carbanion (enolate). rsc.org

This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde (e.g., 3-methoxybenzaldehyde). The resulting intermediate subsequently undergoes dehydration, often spontaneously or with gentle heating, to eliminate a molecule of water and form the stable, conjugated α,β-unsaturated product. chemprob.org The reaction is highly versatile and can be applied to a broad range of aromatic aldehydes, accommodating both electron-donating and electron-withdrawing substituents on the aromatic ring. rsc.org

Table 1: Examples of Knoevenagel Condensation with Various Aromatic Aldehydes This table showcases the versatility of the Knoevenagel condensation for producing various cyanoacrylic derivatives.

| Aromatic Aldehyde | Active Methylene Compound | Product | Reference |

|---|---|---|---|

| 3-Methoxybenzaldehyde | Cyanoacetic Acid | 2-Cyano-3-(3-methoxyphenyl)acrylic acid | rsc.org |

| 4-Chlorobenzaldehyde | Malononitrile (B47326) | (4-Chlorobenzylidene)malononitrile | tandfonline.com |

| 4-Methoxybenzaldehyde (B44291) | Ethyl Cyanoacetate | Ethyl (E)-2-cyano-3-(4-methoxyphenyl)acrylate | tandfonline.com |

| Benzaldehyde (B42025) | Ethyl Cyanoacetate | Ethyl (E)-2-cyano-3-phenylacrylate | documentsdelivered.com |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | 5-(2-Methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | rsc.org |

The choice of catalyst is crucial for the efficiency and outcome of the Knoevenagel condensation. A variety of catalytic systems have been developed, ranging from traditional organic bases to more modern, environmentally benign inorganic catalysts.

Organic bases are the most common catalysts for the Knoevenagel condensation. Weakly basic amines are generally preferred to prevent the self-condensation of the aldehyde reactant. rsc.org

Piperidine (B6355638): Piperidine is a classic and frequently used catalyst for this transformation. rsc.orgacs.org It effectively facilitates the deprotonation of the active methylene compound to initiate the condensation cascade. rsc.org Its efficacy has been demonstrated in the reaction of various aldehydes with active methylene compounds like thiobarbituric acid and ethyl cyanoacetate. rsc.orgtandfonline.com Pyrrolidine has also been studied and, in some cases, has been shown to be a more efficient catalyst than piperidine. acs.org

DBU, DBN, Diethylamine, and Acetamidine (B91507): More contemporary studies have explored other organocatalysts to improve reaction conditions, often focusing on green chemistry principles. In a comparative study for the synthesis of 2-cyano-3-phenylacrylic acid derivatives, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) was found to be a highly effective catalyst, providing excellent yields in short reaction times at room temperature. tandfonline.com The study also evaluated 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) and diethylamine, which provided the desired products in good, though lower, yields compared to DBU. tandfonline.com Furthermore, acetamidine has been successfully used as a promoter in conjunction with DBU as the catalyst in an aqueous ethanol (B145695) mixture, highlighting an efficient and environmentally friendly protocol. tandfonline.com

Table 2: Comparison of Organocatalysts in the Synthesis of 2-cyano-3-(4-methoxyphenyl)acrylic acid Reaction Conditions: 4-methoxybenzaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), catalyst, in an ethanol-water mixture at room temperature. Data extracted from a study on 2-cyano-3-phenylacrylic acid derivatives. tandfonline.com

| Catalyst | Yield (%) |

|---|---|

| DBU (with Acetamidine promoter) | 95% |

| DBN | 85% |

| Piperidine | 75% |

| Diethylamine | 70% |

In a move towards greener and more sustainable chemistry, inorganic catalysts have been investigated. Alum (Potassium aluminum sulfate, KAl(SO₄)₂·12H₂O) has emerged as an inexpensive, non-toxic, and efficient catalyst for the Knoevenagel condensation. ijcps.orgtandfonline.comresearchgate.net Research has shown that a catalytic amount (10 mol%) of alum can effectively promote the reaction between various aromatic aldehydes and active methylene compounds under solvent-free conditions at 80°C, affording products in excellent yields. tandfonline.com This method is noted for its simple work-up, mild conditions, and short reaction times. ijcps.org The protocol is effective for both electron-rich and electron-deficient aldehydes. tandfonline.com Other inorganic systems, such as aluminum phosphate-aluminum oxide, have also been successfully employed as heterogeneous catalysts for this reaction. acs.org

Table 3: Alum-Catalyzed Knoevenagel Condensation of Aromatic Aldehydes Reaction Conditions: Aldehyde (1 mmol), malononitrile (1.2 mmol), Alum (10 mol%), solvent-free, 80°C. tandfonline.com

| Aldehyde | Time (min) | Yield (%) |

|---|---|---|

| 4-Chlorobenzaldehyde | 10 | 98% |

| 4-Nitrobenzaldehyde | 10 | 98% |

| 4-Methylbenzaldehyde | 20 | 95% |

| 4-Methoxybenzaldehyde | 25 | 92% |

| Benzaldehyde | 15 | 96% |

The concept of autocatalysis, where a reactant or product catalyzes the reaction, is an intriguing aspect of chemical kinetics. In the context of the Knoevenagel condensation, some studies have suggested the possibility of an autocatalytic pathway. For instance, a kinetic study of the reaction between benzaldehyde and ethyl cyanoacetate revealed an induction period, which can be indicative of an autocatalytic process. rsc.org While cyanoacetic acid is well-established as a Brønsted acid catalyst for other types of reactions, such as the Biginelli reaction, its specific role as an autocatalyst in its own Knoevenagel condensation is not definitively established in the surveyed literature. ijcps.orggoogle.com Typically, the condensation of cyanoacetic acid with an aldehyde requires an external catalyst, such as potassium hydroxide (B78521) or ammonium (B1175870) acetate (B1210297), to proceed efficiently. google.comresearchgate.net

The combination of pyridine (B92270) and piperidine is a traditional and effective catalytic system, particularly for the Doebner modification of the Knoevenagel condensation. rsc.orgwikipedia.org In this variant, when an active methylene compound containing a carboxylic acid moiety (like cyanoacetic acid or malonic acid) is used, the condensation is often followed by decarboxylation. rsc.org Pyridine is typically used as the solvent, while a catalytic amount of piperidine acts as the base to initiate the condensation. wikipedia.org The pyridine is believed to facilitate the subsequent decarboxylation step. While effective, environmental concerns have led researchers to explore greener alternatives to this classic solvent-catalyst system. wikipedia.org

Green Chemistry Principles Applied to Synthesis

The application of green chemistry principles to the synthesis of cyanoacrylic compounds aims to reduce the environmental impact of chemical processes. This involves the use of safer solvents, the development of solvent-free conditions, and the implementation of novel catalytic systems like ionic liquids. These approaches lead to shorter reaction times, higher yields, increased selectivity, and more cost-effective and accessible synthetic methods. nih.gov

The use of water as a reaction medium is a cornerstone of green chemistry, addressing the toxicity and flammability concerns associated with many organic solvents. For reactions like the Knoevenagel condensation, which is commonly used to produce the 2-cyano-3-aryl-acrylic acid scaffold, water can serve as an effective solvent. The reaction involves the condensation of an aldehyde (like 3-methoxybenzaldehyde) with a compound containing an active methylene group (like cyanoacetic acid). While organic bases are often used as catalysts, the use of aqueous media can facilitate easier product separation and catalyst recycling, thereby minimizing waste. Biphasic systems, combining water with another immiscible solvent, can also be employed to enhance reaction rates and simplify the work-up process by allowing for easy separation of the catalyst and product phases.

Solvent-free reaction conditions represent a significant advancement in green organic synthesis. nih.gov Microwave irradiation, in particular, has emerged as a powerful tool for promoting chemical reactions without the need for a solvent. This technique often leads to dramatically reduced reaction times, increased product yields, and enhanced selectivity. nih.gov

In a relevant study, a series of unsaturated cyanoacetamide derivatives were synthesized using microwave-assisted Knoevenagel condensation under solvent-free conditions. nih.gov For instance, the reaction of 3-methoxybenzaldehyde with 2-cyanoacetamide (B1669375) in the presence of ammonium acetate as a catalyst under microwave irradiation yielded the corresponding 2-(3-methoxybenzylidene)-cyanoacetamide. nih.gov This method highlights a practical, cost-effective, and environmentally friendly approach to synthesizing derivatives structurally related to this compound. nih.gov

Table 1: Synthesis of 2-(3-methoxybenzylidene)-cyanoacetamide via Microwave-Assisted Knoevenagel Condensation Data sourced from a study on related unsaturated cyanoacetamide derivatives. nih.gov

| Reactants | Catalyst | Reaction Conditions | Product | Yield (%) |

| 3-methoxybenzaldehyde, 2-cyanoacetamide | Ammonium Acetate | Microwave (160 W), 40 seconds | 2-(3-methoxybenzylidene)-cyanoacetamide | 76.1 |

Ionic liquids (ILs) are salts with melting points below 100°C, often composed of an organic cation and an organic or inorganic anion. mdpi.com They are considered green alternatives to traditional volatile organic solvents due to their low vapor pressure, high thermal stability, and tunable physicochemical properties. mdpi.comrushim.ru In the context of synthesizing cyanoacrylic acid derivatives, ILs can function as both the reaction medium and the catalyst.

The use of ILs can accelerate reaction rates and improve yields in Knoevenagel condensations. For example, imidazolium-based ionic liquids have been successfully used in various syntheses. mdpi.comresearchgate.net The synthesis of the ionic liquids themselves can be achieved through methods like quaternization reactions and anion exchange. scispace.com Recent research has focused on creating monomeric ionic liquids (mILs) with polymerizable anions, such as acrylates, through reactions between compounds like acrylic acid and N-ethylimidazole or via metathesis reactions. mdpi.com These developments open up possibilities for in-situ polymerization and novel material synthesis, where the IL plays a dual role. The non-volatile nature and reusability of ILs make them highly attractive for developing sustainable synthetic protocols for compounds like this compound.

Alternative and Related Synthetic Routes for Cyanoacrylic Acid Scaffolds

Beyond direct condensation methods, alternative synthetic strategies are employed to produce 2-cyanoacrylic acid and its structural analogs, expanding the chemical space and providing access to a wider range of functionalized molecules.

Transesterification is a key industrial process for converting esters from one form to another and can be applied to the production of 2-cyanoacrylic acid. This method involves the reaction of a 2-cyanoacrylate ester with an organic acid, a process also known as acidolysis. google.com It offers an advantage over high-temperature pyrolysis methods by proceeding at much lower temperatures (40-90°C), which minimizes the degradation of the target product and leads to high conversion rates. google.comgoogle.com

The reaction is typically catalyzed by acid catalysts, such as cation exchange resins. google.com Organic acids like acetic acid, propionic acid, or formic acid can be used, with acetic acid being a preferred option. google.com The organic acid can also serve as the reaction solvent when used in excess. google.com This process is valuable for the industrial-scale production of 2-cyanoacrylic acid, which is a crucial starting material for various polyfunctional 2-cyanoacrylates. google.com

Table 2: General Conditions for 2-Cyanoacrylic Acid Production via Transesterification Data sourced from a patented process. google.com

| Reactants | Catalyst | Temperature Range (°C) | Key Advantage |

| 2-Cyanoacrylate Ester, Organic Acid (e.g., Acetic Acid) | Cation Exchange Resin / Lewis Acids | 40 - 90 | High conversion at low temperatures, minimizing product loss. |

A related and important class of compounds are the 2-cyano-3,3-diarylacrylic esters, which are widely used as UV absorbers and light stabilizers. google.com The synthesis of these compounds typically involves the reaction of a benzophenone (B1666685) imine with a 2-cyanoacetic ester. google.comgoogle.com This reaction is conducted at moderate temperatures, generally between 20°C and 60°C. google.com

A key aspect of this process is the continuous removal of ammonia, which is released during the reaction. google.com This is often achieved by passing a stream of inert gas, such as nitrogen, through the reaction mixture or by applying a reduced pressure. google.comgoogle.com The reaction can be performed without a solvent, and after completion, the product is typically purified by distillation, often on a thin-film evaporator, to yield a product with high purity (often exceeding 99%). google.comgoogle.com This method allows for the synthesis of various esters, such as the 2-ethylhexyl ester, by choosing the appropriate 2-cyanoacetic ester starting material. google.com

Table 3: Examples of Commercially Relevant 2-Cyano-3,3-diarylacrylic Esters

| Compound Name | Molecular Formula | CAS Number | Key Application |

| Ethyl 2-cyano-3,3-diphenylacrylate | C₁₈H₁₅NO₂ | 5232-99-5 | UV absorber intermediate. sigmaaldrich.com |

| 2-Ethylhexyl 2-cyano-3,3-diphenylacrylate (Octocrylene) | C₂₄H₂₇NO₂ | 6197-30-4 | UV filter in sunscreens and plastics. sigmaaldrich.com |

Synthesis of Pyrazoleacrylic Acid Derivatives via Condensation

The synthesis of acrylic acid derivatives incorporating a pyrazole (B372694) moiety is frequently achieved through the Knoevenagel condensation. asianpubs.orgasianpubs.org This method provides an effective pathway for carbon-carbon bond formation by reacting pyrazole-4-carbaldehydes with compounds containing an active methylene group, such as cyanoacetic acid or malonic acid. asianpubs.orgresearchgate.net

The reaction typically involves the condensation of a substituted pyrazole-4-carbaldehyde with an active methylene compound. asianpubs.org Research has shown that when using cyanoacetic acid in these condensation reactions, the resulting pyrazoleacrylic acids are formed without subsequent decarboxylation. asianpubs.orgresearchgate.net The absence of decarboxylation is a notable feature of this synthetic route, confirmed by spectroscopic analysis which shows a characteristic singlet for a single vinyl proton, rather than the expected two doublets that would appear if decarboxylation had occurred. asianpubs.org

A specific example is the synthesis of 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. mdpi.com This compound was successfully synthesized by the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with 2-cyanoacetamide in boiling ethanol with a basic catalyst. mdpi.com The reaction proceeded efficiently, yielding the final product in high purity. mdpi.com

Table 1: Synthesis of a Pyrazoleacrylamide Derivative via Condensation mdpi.com

| Reactant 1 | Reactant 2 | Solvent | Condition | Product | Yield |

| 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | 2-cyanoacetamide | Ethanol | Boiling, Basic | 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide | 90% |

This synthetic strategy highlights a versatile and high-yielding route to functionalized pyrazoleacrylic acid derivatives, which are valuable scaffolds in medicinal chemistry and material science. asianpubs.orgmdpi.com

Derivatization from Related Aromatic Acrylic Acid Precursors

Derivatives of this compound can be prepared through the chemical modification of related aromatic acrylic acid precursors. This approach allows for the introduction of various functional groups onto the core structure, enabling the synthesis of a diverse library of compounds. A key precursor for these derivatizations is often a substituted 3-phenylacrylic acid, which can be modified through reactions targeting the phenyl ring or the carboxylic acid group.

One documented example involves a two-step synthesis starting from 3-(4-hydroxy-3-methoxyphenyl)acrylic acid (a ferulic acid derivative) to produce 4-cyano-3-fluorophenyl-3-(4-hexoxy-3-methoxyphenyl)acrylic acid ester. asianpubs.org

Etherification: The first step is the etherification of the hydroxyl group on the phenyl ring. 3-(4-hydroxy-3-methoxyphenyl)acrylic acid is reacted with 1-bromohexane (B126081) in the presence of potassium hydroxide and ethanol. The mixture is heated, resulting in the formation of 3-(4-(hexyloxy)-3-methoxyphenyl)acrylic acid with a 60% yield after purification. asianpubs.org

Esterification: The second step is the esterification of the carboxylic acid group. The newly formed acrylic acid derivative is reacted with 2-fluoro-4-hydroxybenzonitrile (B1301987) using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in dry tetrahydrofuran (B95107) (THF). asianpubs.org This reaction yields the final product, 4-cyano-3-fluorophenyl-3-(4-hexoxy-3-methoxyphenyl)acrylic acid ester. asianpubs.org

The general synthesis of the acrylic acid precursors themselves, such as (E)-2-cyano-3-(2,3-dimethoxyphenyl)acrylic acid, is often accomplished via the Knoevenagel condensation of a corresponding substituted benzaldehyde (e.g., 2,3-dimethoxybenzaldehyde) with cyanoacetic acid in the presence of a base like piperidine. nih.gov

Table 2: Derivatization of a Related Aromatic Acrylic Acid asianpubs.org

| Starting Material | Reagents | Reaction Type | Intermediate/Product |

| 3-(4-hydroxy-3-methoxyphenyl)acrylic acid | 1-bromohexane, Potassium hydroxide, Ethanol | Etherification | 3-(4-(hexyloxy)-3-methoxyphenyl)acrylic acid |

| 3-(4-(hexyloxy)-3-methoxyphenyl)acrylic acid | 2-fluoro-4-hydroxybenzonitrile, DCC, DMAP, THF | Esterification | 4-cyano-3-fluorophenyl-3-(4-hexoxy-3-methoxyphenyl)acrylic acid ester |

This methodology demonstrates how existing aromatic acrylic acids serve as versatile platforms for creating more complex derivatives with tailored properties.

Chemical Reactivity and Derivatization Strategies of 2 Cyano 3 3 Methoxyphenyl Acrylic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the synthesis of esters and acyl halides, which are key intermediates for further functionalization.

Esterification Reactions to Form Cyanoacrylate Esters

The conversion of 2-Cyano-3-(3-methoxyphenyl)acrylic acid to its corresponding esters is a fundamental transformation. These cyanoacrylate esters are valuable compounds, with related structures being used as UV absorbers and in the preparation of photosensitive materials. The most common method for this conversion is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

Another effective method involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). asianpubs.org This approach is particularly useful for more sensitive alcohols or when milder conditions are required. For example, the synthesis of substituted phenyl esters can be achieved by reacting the acrylic acid with a corresponding phenol (B47542) in the presence of DCC and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). asianpubs.org

Table 1: General Conditions for Esterification

| Method | Reagents | Conditions | Product Type |

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Heating/Reflux | Alkyl Esters |

| DCC Coupling | Alcohol/Phenol, DCC, DMAP | Room Temperature | Alkyl or Aryl Esters |

Conversion to Acyl Halides (e.g., Acyl Chlorides)

For reactions requiring a more activated carboxylic acid derivative, this compound can be converted into its acyl halide, most commonly the acyl chloride. Acyl chlorides are highly reactive electrophiles used in the synthesis of esters, amides, and in Friedel-Crafts acylation reactions.

The standard method for this transformation is the reaction of the carboxylic acid with thionyl chloride (SOCl₂), often in the presence of a catalytic amount of a weak base like pyridine (B92270) to neutralize the HCl byproduct. orgoreview.com The reaction proceeds through a chlorosulfite intermediate, which then collapses to form the acyl chloride, sulfur dioxide (SO₂), and a chloride anion. orgoreview.com Alternatively, oxalyl chloride ((COCl)₂) can be used, which often provides cleaner reactions. orgoreview.com

Table 2: Reagents for Acyl Chloride Formation

| Reagent | Byproducts | Typical Conditions |

| Thionyl Chloride (SOCl₂) | SO₂, HCl | Anhydrous, often with gentle heating |

| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl | Anhydrous, often at room temperature |

Reactivity at the Nitrile Group

The nitrile group (—C≡N) in this compound is an electrophilic center that can undergo various nucleophilic additions. libretexts.orglibretexts.org Its reactivity is influenced by the adjacent electron-withdrawing groups of the α,β-unsaturated system.

Key transformations of the nitrile group include:

Hydrolysis: Under strong acidic or basic conditions, the nitrile group can be hydrolyzed. This reaction typically proceeds through an amide intermediate to ultimately yield a dicarboxylic acid. libretexts.orglibretexts.org

Reduction: The nitrile can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction involves the addition of two equivalents of hydride to the carbon-nitrogen triple bond. libretexts.org

Addition of Organometallic Reagents: Grignard reagents can add to the electrophilic carbon of the nitrile. libretexts.org Subsequent hydrolysis of the resulting imine salt intermediate leads to the formation of a ketone, providing a route to synthesize β-cyano ketones. libretexts.org

The nitrile group's nitrogen atom also possesses a lone pair of electrons, allowing it to act as a hydrogen-bond acceptor in molecular interactions. nih.gov

Manipulations of the α,β-Unsaturated System and Stereochemical Control

The electron-deficient double bond is susceptible to nucleophilic attack, a characteristic feature of α,β-unsaturated carbonyl and nitrile compounds.

Control and Determination of E/Z Configuration of the Acrylic Double Bond

The synthesis of this compound is typically achieved through a Knoevenagel condensation. This reaction involves the condensation of 3-methoxybenzaldehyde (B106831) with cyanoacetic acid, usually catalyzed by a weak base such as piperidine (B6355638). nih.gov The reaction mechanism generally favors the formation of the thermodynamically more stable (E)-isomer, where the bulky phenyl and carboxylic acid groups are on opposite sides of the double bond.

The specific configuration of the product can be unequivocally determined using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction. nih.gov In the crystal structure of related compounds, molecules often form hydrogen-bonded dimers via their carboxyl groups, which further self-assemble through other intermolecular forces like π–π stacking. nih.govresearchgate.net

Cascade and Multicomponent Reactions Incorporating the Compound

The multiple reactive sites in this compound make it an ideal substrate for cascade and multicomponent reactions (MCRs), which allow for the rapid construction of complex molecular architectures in a single step. nih.govmdpi.com

A plausible multicomponent reaction could involve a Knoevenagel condensation followed by a Michael addition and subsequent cyclization. For instance, a three-component reaction could be designed using 3-methoxybenzaldehyde, a malononitrile (B47326) derivative (as a precursor to the cyanoacetic acid component), and a suitable nucleophile. rsc.org The initial condensation forms the α,β-unsaturated system, which is then immediately trapped in situ by the nucleophile in a Michael addition. A final intramolecular cyclization step can lead to highly substituted heterocyclic systems. Such strategies are highly valued for their efficiency and atom economy in generating chemical libraries for drug discovery. mdpi.com

Utilization of Acryloyl Isothiocyanate Intermediates in Heterocycle Synthesis

Acryloyl isothiocyanates are highly valuable and reactive intermediates in organic synthesis, serving as versatile precursors for a variety of heterocyclic compounds. researchgate.netinformahealthcare.com The inherent reactivity of the isothiocyanate group (–N=C=S) allows for its participation in cyclization reactions to form rings containing nitrogen and sulfur atoms. These isothiocyanates can be prepared from the corresponding acryloyl chlorides. Their utility is particularly pronounced in the synthesis of heterocycles such as triazoles, thiadiazoles, quinazolines, and pyrimidines, which are significant scaffolds in medicinal chemistry and materials science. researchgate.netinformahealthcare.com The reactions often proceed through the formation of a thiourea (B124793) derivative, which then undergoes intramolecular cyclization. nih.gov

Construction of Triazole Ring Systems

The synthesis of 1,2,4-triazole (B32235) rings can be effectively achieved using acryloyl isothiocyanate intermediates. A common strategy involves the reaction of the isothiocyanate with a hydrazine (B178648) derivative, such as phenylhydrazine (B124118), to form an N-acylthiosemicarbazide intermediate. nih.govtandfonline.com This intermediate can then be cyclized to the corresponding triazole-thiol derivative.

For instance, the reaction of an acryloyl isothiocyanate with phenylhydrazine can yield a 1,4-substituted thiosemicarbazide (B42300). nih.gov Subsequent ring closure of this thiosemicarbazide in an alkaline medium, such as aqueous sodium hydroxide (B78521), leads to the formation of the 5-substituted-4-phenyl-4H-1,2,4-triazole-3-thiol. nih.gov The reaction conditions, such as temperature, can influence the outcome, sometimes leading to a mixture of products or different heterocyclic systems. tandfonline.com

Table 1: Synthesis of Triazole Derivatives

| Reactant 1 | Reactant 2 | Intermediate | Product |

|---|---|---|---|

| Acryloyl Isothiocyanate | Phenylhydrazine | N-Acylthiosemicarbazide | 1,2,4-Triazole-3-thiol |

| Acid Hydrazide | Phenyl Isothiocyanate | Thiosemicarbazide | 1,2,4-Triazole-3-thiol |

Synthesis of Thiadiazole Derivatives

Thiadiazole derivatives, particularly 1,3,4-thiadiazoles, can be synthesized from acryloyl isothiocyanate precursors through several routes. A primary method involves the cyclization of acyl thiosemicarbazides, which are readily formed from the reaction of acid hydrazides with isothiocyanates. mdpi.com The dehydrocyclization of these acyl thiosemicarbazides to form the 2-amino-1,3,4-thiadiazole (B1665364) ring can be accomplished using acidic conditions, with reagents like concentrated sulfuric acid or phosphoric acid. mdpi.com

Another approach involves the direct reaction of an acid hydrazide with an isothiocyanate, followed by cyclization. mdpi.com The choice of cyclizing agent and reaction conditions can be tuned to favor the formation of either 1,3,4-oxadiazoles or 1,3,4-thiadiazoles from the same thiosemicarbazide intermediate. For example, using an oxidizing agent like mercuric acetate (B1210297) can lead to oxadiazoles, while acidic conditions promote thiadiazole formation. mdpi.com

Table 2: Synthesis of Thiadiazole Derivatives

| Starting Material | Reagent(s) | Product |

|---|---|---|

| Acyl Thiosemicarbazide | Conc. H₂SO₄ or POCl₃ | 2,5-Disubstituted-1,3,4-thiadiazole |

| Acid Hydrazide | Isothiocyanate / TEA | 2-Amino-1,3,4-thiadiazole |

Formation of Quinazoline (B50416) and Pyrimidine (B1678525) Scaffolds

Acryloyl isothiocyanates are effective reagents for building quinazoline and pyrimidine ring systems, which are prevalent in many biologically active molecules. researchgate.netnih.gov

The synthesis of quinazolines can be initiated by the reaction of an acryloyl isothiocyanate with anthranilic acid. This reaction typically forms an N-acylthiourea derivative as a linear adduct. This intermediate can then be cyclized to a quinazoline derivative. Ring closure is often induced by a dehydrating agent like acetic anhydride, which facilitates the elimination of a water molecule to form the heterocyclic ring.

For the synthesis of pyrimidines, acryloyl isothiocyanates can react with various nucleophiles. nih.gov For example, reaction with 2-amino compounds can furnish pyrimidine derivatives. nih.gov Multicomponent reactions, such as the Biginelli reaction, provide a classic route to dihydropyrimidinones, although modern variations often utilize isothiocyanates as key components to generate diverse pyrimidine-based structures. nih.gov The reaction of an isothiocyanate with reagents like guanidine (B92328) or 2-cyanoacetamide (B1669375) can also lead to the formation of functionalized pyrimidine rings. researchgate.net

Table 3: Synthesis of Quinazoline and Pyrimidine Derivatives

| Heterocycle | Reactant 1 | Reactant 2 | Cyclization Condition |

|---|---|---|---|

| Quinazoline | Acryloyl Isothiocyanate | Anthranilic Acid | Acetic Anhydride |

| Pyrimidine | Acryloyl Isothiocyanate | Guanidine | Cyclocondensation |

| Pyrimidine | Acryloyl Isothiocyanate | 2-Cyanoacetamide | Cyclocondensation |

Ring Opening and Recyclization Reactions of Related Compounds

Ring-opening and subsequent recyclization reactions are powerful strategies in organic synthesis for transforming existing ring systems into new, often more complex, scaffolds. While not directly involving this compound, the principles from related compounds containing reactive functionalities like nitriles and activated double bonds are highly relevant.

For example, studies on chromone-3-carbonitrile demonstrate that the chromone (B188151) ring can be opened by nucleophiles. scilit.com The resulting intermediate, which contains keto, enamine, and nitrile functionalities, can then undergo recyclization in the presence of suitable reagents to form different heterocyclic systems.

Spectroscopic and Structural Characterization in Academic Research

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

The combination of various spectroscopic methods is indispensable for the unambiguous characterization of 2-Cyano-3-(3-methoxyphenyl)acrylic acid. Each technique probes different aspects of the molecular structure, and their collective data provides a detailed and robust structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity and chemical environment of each atom can be determined.

| Predicted ¹H NMR Data for this compound | | :--- | :--- | | Proton Type | Predicted Chemical Shift (δ, ppm) | | Aromatic (C₆H₄) | 7.0 - 8.0 (m) | | Vinylic (=CH) | ~8.0 (s) | | Methoxy (B1213986) (-OCH₃) | ~3.8 (s) | | Carboxylic Acid (-COOH) | >10 (br s) | Data is predicted based on analogous compounds.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, the vinylic carbons, the cyano carbon, and the methoxy carbon. Data from related acrylic acid derivatives suggests the carbonyl carbon of the carboxylic acid would appear significantly downfield, likely above δ 165 ppm. rsc.org The carbons of the aromatic ring would resonate in the range of δ 110-160 ppm, with the carbon attached to the methoxy group appearing at a characteristic chemical shift. The two vinylic carbons will have distinct signals due to their different chemical environments, as will the carbon of the cyano group. The methoxy carbon is expected to have a signal around δ 55 ppm.

| Predicted ¹³C NMR Data for this compound | | :--- | :--- | | Carbon Type | Predicted Chemical Shift (δ, ppm) | | Carbonyl (C=O) | >165 | | Aromatic (C₆H₄) | 110 - 160 | | Vinylic (=CH, =C(CN)) | 100 - 150 | | Cyano (-CN) | ~115 | | Methoxy (-OCH₃) | ~55 | Data is predicted based on analogous compounds.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group. spectroscopyonline.com The C=O stretching vibration of the carboxylic acid would give rise to a strong, sharp peak around 1700-1725 cm⁻¹. The C≡N stretching of the cyano group is expected to appear as a medium intensity band in the range of 2220-2260 cm⁻¹. nih.gov The C=C stretching of the acrylic double bond and the aromatic ring would be observed in the 1500-1650 cm⁻¹ region. Finally, the C-O stretching of the methoxy group would likely be present in the 1000-1300 cm⁻¹ region.

| Predicted IR Absorption Bands for this compound | | :--- | :--- | :--- | | Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | | Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) | | Carboxylic Acid | C=O stretch | 1700 - 1725 (strong) | | Cyano | C≡N stretch | 2220 - 2260 (medium) | | Alkene/Aromatic | C=C stretch | 1500 - 1650 | | Ether | C-O stretch | 1000 - 1300 | Data is predicted based on analogous compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. For this compound (C₁₁H₉NO₃), the expected molecular weight is approximately 203.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 203. Subsequent fragmentation would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways could include the loss of a hydroxyl radical (•OH, 17 amu), a carboxyl group (•COOH, 45 amu), or a methoxy group (•OCH₃, 31 amu). High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition of the molecule.

| Predicted Mass Spectrometry Data for this compound | | :--- | :--- | | Ion | Predicted m/z | | [M]⁺ | 203 | | [M - OH]⁺ | 186 | | [M - COOH]⁺ | 158 | | [M - OCH₃]⁺ | 172 | Data is predicted based on analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The extended conjugation in this compound, encompassing the phenyl ring, the acrylic double bond, the cyano group, and the carbonyl group, is expected to result in strong UV absorption. Based on data for the analogous compound (E)-2-Cyano-3-(2,3-dimethoxyphenyl)acrylic acid, which exhibits absorption maxima (λ_max) at 241 nm and 310 nm, similar absorption bands are anticipated for the 3-methoxy isomer. nih.gov These absorptions are likely due to π→π* transitions within the conjugated system. The position and intensity of these bands can be influenced by the solvent polarity.

| Predicted UV-Vis Absorption Data for this compound |

| Predicted λ_max (nm) |

| ~240 |

| ~310 |

| Data is predicted based on analogous compounds. |

X-ray Crystallography and Solid-State Structural Analysis

The molecular geometry of this compound is predicted to be largely planar. The synthesis of such compounds, typically achieved through Knoevenagel condensation between a benzaldehyde (B42025) derivative (3-methoxybenzaldehyde) and an active methylene (B1212753) compound (cyanoacetic acid), strongly favors the formation of the more thermodynamically stable E-isomer. researchgate.net In this configuration, the bulky phenyl ring and the carboxylic acid group are positioned on opposite sides of the C=C double bond, minimizing steric hindrance.

X-ray diffraction studies on analogous compounds, such as ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate, confirm this expected geometry. nih.gov In these structures, the non-hydrogen atoms of the core cyanoacrylate moiety and the aromatic ring are nearly coplanar. nih.gov For this compound, it is anticipated that the methoxy group may lie either in the plane of the phenyl ring or be slightly twisted, a common feature in such structures. The key bond lengths and angles would be consistent with sp² and sp hybridization of the carbon and nitrogen atoms involved in the double bond and nitrile group, respectively.

Table 1: Expected Molecular Geometry Features of this compound Based on Analogues

| Feature | Expected Characteristic | Rationale from Analogous Compounds |

|---|---|---|

| Stereochemistry | Predominantly E-configuration | Knoevenagel condensation favors the trans-product; X-ray studies of related acrylamides and acrylates confirm the E-isomer. researchgate.netnih.gov |

| Planarity | The phenyl ring and the acrylic acid moiety are largely coplanar. | Minimizes steric strain and maximizes π-system conjugation. Confirmed in thiophene-based cyanoacrylate structures. nih.gov |

| C=C Bond Length | ~1.36 Å | Typical for a conjugated double bond, as seen in related ethyl cyanoacrylate derivatives. nih.gov |

The solid-state architecture of this compound is expected to be governed by a network of directional intermolecular interactions. The carboxylic acid group is a potent hydrogen bond donor and acceptor, making it central to the formation of supramolecular structures.

Hydrogen Bonding: The most prominent interaction anticipated is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This head-to-head dimer motif is a classic and highly stable arrangement for carboxylic acids in the solid state and is observed ubiquitously in related cinnamic acid derivatives.

C-H···O and C-H···N Interactions: Weaker C-H···O hydrogen bonds are also expected to play a significant role in stabilizing the crystal lattice. These interactions can occur between aromatic C-H or vinyl C-H groups and the oxygen atoms of the carbonyl or methoxy groups, or the nitrogen atom of the cyano group. These interactions link the primary hydrogen-bonded dimers into more complex one-, two-, or three-dimensional networks.

| π-π Stacking | Non-covalent interaction between adjacent aromatic rings. | Stabilizes the packing of phenyl rings, often in an offset fashion. |

Polymorphism, the ability of a compound to crystallize in multiple distinct solid-state forms with different molecular arrangements, is a well-documented phenomenon in cinnamic acid and its derivatives. acs.orgresearchgate.netresearchgate.netbrandeis.edu These different crystalline forms, or polymorphs, can exhibit variations in physical properties such as melting point, solubility, and stability.

For instance, studies on compounds like 3-fluoro-trans-cinnamic acid have revealed the existence of at least two polymorphs (β₁ and β₂), where one form can irreversibly transform into the other upon heating. acs.orgresearchgate.net Similarly, different polymorphs of o-ethoxy-trans-cinnamic acid show distinct photochemical reactivity. researchgate.net The existence of polymorphism is often tied to subtle differences in the network of supramolecular interactions. Different crystallization conditions (e.g., solvent, temperature, evaporation rate) can favor the formation of different networks of hydrogen bonds or π-π stacking, leading to different crystal packing and thus, a different polymorph.

Given that this compound possesses multiple sites for hydrogen bonding and potential for π-π interactions, it is a strong candidate for exhibiting polymorphism. The structural implications would be significant, as different polymorphs could arise from variations in the methoxy group orientation or different packing motifs of the carboxylic acid dimers. A comprehensive polymorphism screen would be necessary to identify and characterize these potential forms.

Computational and Theoretical Studies of 2 Cyano 3 3 Methoxyphenyl Acrylic Acid

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the behavior of a molecule from first principles. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and a host of associated properties.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netumn.edu It is based on the principle that the total energy of a system can be determined from its electron density. DFT calculations could be used to optimize the molecular geometry of 2-Cyano-3-(3-methoxyphenyl)acrylic acid, predicting its most stable three-dimensional conformation. From this optimized structure, key parameters like bond lengths, bond angles, and dihedral angles are obtained.

A DFT analysis would provide foundational data on the molecule's geometry. For instance, it would calculate the precise bond lengths of the cyano group (C≡N), the carbonyl group (C=O), the methoxy (B1213986) group (C-O), and the bonds within the phenyl ring and the acrylic backbone. This information is crucial for understanding the molecule's stability and steric environment.

Table 1: Illustrative Geometric Parameters from a DFT Optimization This table illustrates the type of data a DFT study would provide. Specific values for this compound are not available in the reviewed literature.

| Parameter | Atom Pair/Trio | Predicted Value (Data Not Available) |

| Bond Length | C=O | e.g., ~1.2 Å |

| C≡N | e.g., ~1.15 Å | |

| C-O (methoxy) | e.g., ~1.36 Å | |

| Bond Angle | O=C-C | e.g., ~120° |

| C-C≡N | e.g., ~178° |

Vibrational Frequency Analysis and Interpretation

Following a successful geometry optimization, a vibrational frequency analysis is typically performed. nih.govnumberanalytics.com This calculation determines the normal modes of vibration for the molecule, which correspond to the frequencies at which the molecule absorbs infrared radiation. youtube.comlibretexts.org Each calculated frequency can be assigned to a specific type of molecular motion, such as the stretching of a particular bond or the bending of a group of atoms.

For this compound, this analysis would predict the wavenumbers for characteristic functional group vibrations. These include the high-frequency stretching of the carboxylic acid O-H bond, the sharp and intense C≡N stretch of the cyano group, the C=O stretch of the acrylic acid, and various C-H and C=C stretching and bending modes from the phenyl ring. These theoretical spectra are invaluable for interpreting experimental FT-IR and Raman spectra. numberanalytics.comyoutube.com

Table 2: Predicted Vibrational Frequencies and Their Assignments This table illustrates the type of data a vibrational frequency analysis would provide. Specific values for this compound are not available in the reviewed literature.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) (Data Not Available) |

| O-H Stretch | Carboxylic Acid | e.g., ~3500 cm⁻¹ |

| C≡N Stretch | Cyano | e.g., ~2230 cm⁻¹ |

| C=O Stretch | Acrylic Acid | e.g., ~1720 cm⁻¹ |

| C=C Stretch | Alkene | e.g., ~1650 cm⁻¹ |

| C-O-C Stretch | Methoxy | e.g., ~1250 cm⁻¹ |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the calculated wave function into localized orbitals corresponding to the familiar Lewis structure concepts of chemical bonds and lone pairs. uni-muenchen.denumberanalytics.comnumberanalytics.com This method provides detailed insights into charge distribution, hybridization, and, crucially, the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. taylorandfrancis.com

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. numberanalytics.comucsb.eduwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost electron-containing orbital, acts as an electron donor, while the LUMO is the lowest-energy orbital capable of accepting electrons. libretexts.org

For this compound, FMO analysis would identify the spatial distribution of these key orbitals. The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A small gap suggests the molecule is more polarizable and reactive. Furthermore, global reactivity descriptors such as electronegativity, chemical hardness, and global softness can be derived from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.

Table 3: Key Parameters from Frontier Molecular Orbital Analysis This table illustrates the type of data an FMO analysis would provide. Specific values for this compound are not available in the reviewed literature.

| Parameter | Definition | Significance | Predicted Value (Data Not Available) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Related to electron-donating ability | e.g., -6.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron-accepting ability | e.g., -2.0 eV |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | Indicates chemical reactivity and stability | e.g., 4.5 eV |

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. uni-muenchen.denih.gov It is mapped onto a surface of constant electron density, using a color scale to denote different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net

In this compound, an MEP map would visually highlight the electron-rich areas. These would be expected around the oxygen atoms of the carboxyl and methoxy groups, as well as the nitrogen atom of the cyano group, due to their high electronegativity. researchgate.netnih.gov Conversely, the hydrogen atom of the carboxylic acid group would appear as a strongly positive (blue) region. This analysis is invaluable for predicting how the molecule will interact with other charged or polar species, including identifying potential sites for hydrogen bonding. researchgate.net

Computational methods, often using the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, can predict the nuclear magnetic resonance (NMR) chemical shifts (δ) for a molecule. nih.govrsc.orgresearchgate.net These calculations determine the magnetic shielding around each nucleus (e.g., ¹H and ¹³C) based on the local electronic environment. The predicted shielding constants are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

A theoretical NMR prediction for this compound would provide estimated ¹H and ¹³C chemical shifts for every unique atom in the structure. mdpi.comarxiv.org This is extremely useful for assigning peaks in an experimental spectrum, confirming the structure, and understanding how the electronic environment—influenced by the methoxy, cyano, and carboxyl groups—affects the chemical shift of each nucleus.

Table 4: Illustrative Predicted ¹³C NMR Chemical Shifts This table illustrates the type of data a theoretical NMR prediction would provide. Specific values for this compound are not available in the reviewed literature.

| Carbon Atom | Environment | Predicted Chemical Shift (ppm) (Data Not Available) |

| C=O | Carboxylic Acid | e.g., ~168 ppm |

| C≡N | Cyano | e.g., ~117 ppm |

| C-OCH₃ | Methoxy | e.g., ~160 ppm |

| OCH₃ | Methoxy | e.g., ~55 ppm |

| C-COOH | Acrylic | e.g., ~105 ppm |

Non-Linear Optical (NLO) Properties Prediction and Analysis

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion and all-optical switching. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the NLO properties of molecules. researchgate.net These properties are intrinsically linked to the molecular structure, including the presence of electron-donating and electron-withdrawing groups, and the extent of π-conjugated systems. analis.com.my

While specific computational data for this compound is not extensively documented in publicly available literature, the NLO properties of structurally similar compounds have been investigated, providing a framework for understanding its potential behavior. For instance, a theoretical study on 2-cyano-3-[4-(diphenylamino)phenyl] acrylic acid , a related dye used in solar cells, employed DFT and Restricted Hartree-Fock (RHF) methods to evaluate its optoelectronic characteristics. africaresearchconnects.com

The key parameters calculated in such studies to predict NLO activity include:

Polarizability (α): The ease with which the electron cloud of a molecule can be distorted by an external electric field. africaresearchconnects.com

First-order Hyperpolarizability (β): This is the primary determinant of second-order NLO effects. A large β value suggests the material could be a good candidate for applications like second-harmonic generation. analis.com.myafricaresearchconnects.com

In the study of 2-cyano-3-[4-(diphenylamino)phenyl] acrylic acid, calculations revealed a significant dipole moment and polarizability, suggesting its promise as an NLO material. africaresearchconnects.com The presence of the cyano group (-CN) as an electron-withdrawing group and the substituted phenyl ring as a π-conjugated bridge are crucial features that contribute to these properties. The methoxy group (-OCH₃) in this compound is an electron-donating group, which, in conjunction with the cyano and acrylic acid moieties, creates a donor-π-acceptor (D-π-A) system. This molecular architecture is a well-established strategy for enhancing NLO response.

The following table summarizes the types of computational methods and predicted properties for a related compound, illustrating the approach that would be taken for this compound.

| Computational Method | Predicted Property | Significance for NLO |

| DFT (e.g., B3LYP, WB97XD) | Dipole Moment (μ) | Indicates charge separation and potential for NLO response. |

| Polarizability (α) | Relates to the linear optical response. | |

| First Hyperpolarizability (β) | Quantifies the second-order NLO response. africaresearchconnects.com | |

| Time-Dependent DFT (TD-DFT) | Electronic Absorption Spectra | Determines the transparency window of the material. |

| HOMO-LUMO Energy Gap | A smaller gap can lead to enhanced polarizability. analis.com.my |

This table is illustrative of the computational approaches used for similar molecules.

The prediction of NLO properties through these computational techniques allows for the in silico screening of numerous derivatives, saving significant time and resources in the experimental search for new, efficient NLO materials.

Theoretical Structure-Activity Relationship (SAR) Studies for Related Compounds

Theoretical Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery and materials science. They aim to correlate the chemical structure of a compound with its biological activity or physical properties. rsdjournal.orgresearchgate.net For derivatives of cinnamic acid, including this compound, SAR studies can elucidate the key structural features required for a desired effect, such as antimicrobial, antioxidant, or anticancer activity. nih.gov

SAR studies on cinnamic acid derivatives have revealed several key insights: rsdjournal.orgmdpi.com

Substitution on the Phenyl Ring: The nature and position of substituents on the aromatic ring significantly influence the biological activity. nih.gov For example, the presence of hydroxyl or methoxy groups can enhance antioxidant properties. nih.gov Halogen substitutions have also been shown to modulate activity, with the position (ortho, meta, para) being critical for selectivity. nih.gov

Modifications of the Acrylic Acid Side Chain: Changes to the carboxylic acid group, such as esterification or amidation, can alter the compound's lipophilicity and its interaction with biological targets. mdpi.com

The Role of the Cyano Group: The electron-withdrawing cyano group can impact the electronic distribution across the molecule, influencing its reactivity and binding affinity to target enzymes or receptors.

A study on fluorine or chlorine-substituted cinnamic acid derivatives as cholinesterase inhibitors found that the position of the halogen substituent had a significant effect on bioactivity and selectivity. nih.gov Para-substituted compounds generally showed potent activity against acetylcholinesterase (AChE), while ortho-substituted analogues were more effective against butyrylcholinesterase (BChE). nih.gov

The following table outlines common findings from SAR studies on cinnamic acid derivatives, which can be extrapolated to hypothesize the properties of this compound.

| Structural Feature/Modification | Observed Effect on Activity (in related compounds) | Reference |

| Hydroxyl/Methoxy group on phenyl ring | Enhanced antioxidant and anticancer properties. | nih.gov |

| Halogen substitution on phenyl ring | Position-dependent modulation of enzyme inhibition and selectivity. | nih.gov |

| Esterification of the carboxylic acid | Increased activity against certain parasitic weeds. | mdpi.com |

| Addition of a tertiary amine side chain | Potent acetylcholinesterase inhibition. | nih.gov |

This table presents generalized SAR findings for the cinnamic acid scaffold from various studies.

By analyzing these relationships, theoretical models can be built to predict the activity of new, unsynthesized compounds. Computational techniques like molecular docking can further refine these predictions by simulating the binding of the molecule to a specific biological target, providing a structural basis for the observed SAR. nih.gov For this compound, such studies would be invaluable in guiding its potential development as a therapeutic agent.

Advanced Research Applications and Methodological Development

Role as a Key Synthetic Intermediate in Advanced Organic Synthesis

2-Cyano-3-(3-methoxyphenyl)acrylic acid serves as a crucial intermediate in the creation of a wide array of organic compounds. Its reactive nature, stemming from the electron-withdrawing cyano and carboxyl groups attached to the acrylic backbone, allows for its versatile application in constructing more complex molecular architectures for pharmaceuticals, agrochemicals, materials, dyes, and other fine chemicals.

Precursor in Pharmaceutical Compound Synthesis

The 2-cyano-3-phenylacrylic acid scaffold is a recognized structural motif in medicinal chemistry, particularly in the design of enzyme inhibitors. While direct synthesis of a marketed drug from this compound is not prominently documented, its derivatives are actively investigated as precursors for potent and selective therapeutic agents. A significant area of this research is in the development of novel cyclooxygenase (COX) inhibitors. nih.govscielo.org.mx The COX enzymes are pivotal in the inflammatory cascade, and their inhibition is a key mechanism for many anti-inflammatory drugs.

Research has shown that acrylic acid derivatives are valuable starting materials for creating selective COX-2 inhibitors, which are sought after for their potential to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov For instance, the related compound 2-cyano-3,3-diphenylacrylic acid is utilized in studies of skin-permeable selective cyclooxygenase-2 (COX-2) inhibitors. sigmaaldrich.com Furthermore, the conversion of the carboxylic acid group to an amide, forming 2-cyanoacrylamides, has been explored for its potential in chemotherapy, indicating the broad therapeutic applicability of this class of compounds. mdpi.com The methoxy (B1213986) group on the phenyl ring of this compound can also be influential in modulating the biological activity and pharmacokinetic properties of the resulting pharmaceutical compounds.

Building Block for Agrochemicals and Herbicides

In the field of agricultural science, derivatives of 2-cyano-3-phenylacrylic acid have been synthesized and evaluated for their potential as herbicides. The core structure serves as a versatile scaffold for creating new active ingredients for crop protection.

Research into 2-cyanoacrylamides has demonstrated their herbicidal activity. In one study, various 2-cyano-3-(nitrophenyl)acrylic acids were synthesized and subsequently converted into a series of amides. These compounds were then tested for their effectiveness against common weeds. The findings indicated that the herbicidal activity was influenced by the substitution pattern on the phenyl ring and the nature of the amide group. This highlights the utility of the 2-cyano-3-phenylacrylic acid core as a foundational element for developing new herbicides. While this particular study did not use the 3-methoxyphenyl (B12655295) derivative, it establishes a clear precedent for the use of this class of compounds in agrochemical research.

Table 1: Herbicidal Activity of 2-Cyano-3-(nitrophenyl)acrylamide Derivatives This table is representative of the types of studies conducted on related compounds and is for illustrative purposes.

| Compound | Nitro Position | Amide Moiety | Concentration (ppm) for 50% Inhibition (IC50) |

|---|---|---|---|

| 2a | 2'-nitro | Cyclohexylamide | Data not specified |

| 2b | 2'-nitro | Morpholide | Data not specified |

| 2c | 2'-nitro | Pyrazolone-amide | Data not specified |

| 2d | 3'-nitro | Cyclohexylamide | Data not specified |

| 2e | 3'-nitro | Morpholide | Data not specified |

| 2f | 3'-nitro | Pyrazolone-amide | Data not specified |

| 2g | 4'-nitro | Cyclohexylamide | Data not specified |

| 2h | 4'-nitro | Morpholide | Data not specified |

| 2i | 4'-nitro | Pyrazolone-amide | Data not specified |

Data derived from a study on nitrophenyl analogues, illustrating the investigative approach for this class of compounds.

Monomer and Intermediate in Materials Science (e.g., Polymers, Adhesives)

The unique chemical structure of this compound and its esters makes them valuable monomers in the synthesis of specialized polymers and materials. The presence of the cyano and carbonyl groups on the same carbon of the vinyl group makes these molecules highly reactive and susceptible to polymerization.

Research has demonstrated the synthesis and copolymerization of various ring-substituted isopropyl and isobutyl esters of 2-cyano-3-phenyl-2-propenoic acid with vinyl benzene (B151609) (styrene). nih.govchemrxiv.org These studies indicate that the resulting copolymers incorporate a significant percentage of the cyanoacrylate monomer, suggesting its high reactivity towards the styrene (B11656) radical. chemrxiv.org The properties of the final polymer can be tailored by the substituents on the phenyl ring, such as the methoxy group in the case of this compound derivatives.

Table 2: Copolymerization of Styrene (ST) with Ring-Substituted Isobutyl Phenylcyanoacrylates (IPCA) This table presents data for related isobutyl phenylcyanoacrylate compounds to illustrate their role as monomers.

| IPCA Substituent (R) | IPCA in Copolymer (mol%) |

|---|---|

| 2-bromo-3-methoxy | 25.4 |

| 2-bromo-5-methoxy | 22.1 |

| 3-bromo-4-methoxy | 26.3 |

| 5-bromo-2-methoxy | 19.6 |

| 2-bromo-4-methyl | 21.5 |

| 2-chloro-3-methoxy | 24.8 |

| 3-chloro-4-methoxy | 27.2 |

| 3-chloro-4-methyl | 32.6 |

Data from a study on related isobutyl phenylcyanoacrylates, demonstrating their utility in polymer synthesis. chemrxiv.org

Furthermore, the broader class of 2-cyano-3,3-diaryl acrylic acid esters are recognized as highly effective UV absorbers, which are incorporated into plastics and cosmetic preparations as light stabilizers. google.comgoogle.com In the realm of adhesives, 2-cyanoacrylates are the primary components of instant adhesives. threebond.co.jp The strong electron-withdrawing nature of the cyano and carbonyl groups facilitates rapid anionic polymerization, leading to the fast-curing properties of these adhesives. threebond.co.jp The specific substituents on the ester and phenyl portions of the molecule can be modified to improve properties such as heat and water resistance.

Components in Dye Synthesis for Optoelectronic Applications (e.g., Dye-Sensitized Solar Cells - DSSCs)

Derivatives of 2-cyanoacrylic acid are of significant importance in the field of optoelectronics, particularly as components of organic dyes used in dye-sensitized solar cells (DSSCs). nih.gov These dyes act as photosensitizers, absorbing solar light and injecting electrons into a semiconductor material, typically titanium dioxide (TiO₂), to generate an electric current.

Intermediate in Fine Chemical Production

This compound is classified as a fine chemical, available from various specialized chemical suppliers. sigmaaldrich.combldpharm.com Its role as a synthetic intermediate extends to the production of other high-value, low-volume chemicals. The applications discussed in the preceding sections—as a precursor for pharmaceutical research compounds, a building block for potential agrochemicals, a monomer for specialty polymers, and a component in the synthesis of advanced dyes—all represent facets of its use in fine chemical production. The Knoevenagel condensation of 3-methoxybenzaldehyde (B106831) with cyanoacetic acid, a common route to this compound, is a fundamental reaction in the synthesis of a variety of fine chemicals.

Development of Novel Analytical Methodologies

Beyond its role as a synthetic building block, the 2-cyanoacrylic acid scaffold is instrumental in the development of new analytical tools. A notable application is in the design of novel matrices for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. MALDI-MS is a powerful technique for analyzing large biomolecules and synthetic polymers, but its performance is highly dependent on the matrix compound used to co-crystallize with the analyte.

Researchers have rationally designed and synthesized new MALDI matrices based on the cyanoacrylic acid core to enhance analytical performance, particularly for the analysis of lipids and other metabolites in the low-mass region where traditional matrices often produce interfering signals. semanticscholar.org By modifying the core structure with different functional groups, including methoxy substituents, it is possible to tune the matrix's properties, such as its ionization capability and the signal-to-noise ratio of the resulting spectra. For example, a study on novel CHCA-derived matrices found that compounds like [(2E,4E)-2-cyano-5-(4-methoxyphenyl)penta-2,4-dienoic acid] showed excellent performance for lipid analysis. semanticscholar.org This demonstrates that the 2-cyano-3-phenylacrylic acid framework is a valuable platform for creating advanced analytical reagents.

Application as Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Matrices

Derivatives of cyanocinnamic acid are well-established for their utility as matrices in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. This technique is pivotal for the analysis of large biomolecules and synthetic polymers. The matrix co-crystallizes with the analyte and absorbs the laser energy, facilitating a soft ionization of the analyte molecules.

While direct studies on this compound as a MALDI matrix are not extensively documented, research on analogous compounds provides significant insights into its potential performance. For instance, a study on novel α-cyanocinnamic acid (CHCA) derived matrices highlighted the excellent performance of compounds with similar structural motifs. Specifically, derivatives featuring electron-donating groups like methoxy substituents have been investigated. One such study synthesized and evaluated a series of novel matrices, including compounds with methoxy-substituted aromatic rings, and found them to be effective for the analysis of lipids. semanticscholar.org

Another closely related compound, 2-Cyano-3-(2-thienyl)acrylic acid (CTA), has been developed and proven to be a versatile and effective MALDI matrix for a wide array of analytes. nih.govresearchgate.net CTA demonstrated high signal-to-noise ratios and good spectral resolution for lipids, peptides, proteins, and saccharides, often outperforming conventional matrices like sinapinic acid (SA) and 2,5-dihydroxybenzoic acid (DHB). nih.govresearchgate.net The performance of these related compounds suggests that this compound likely possesses favorable characteristics for use as a MALDI matrix, particularly due to the influence of the methoxy group on its electronic properties and its ability to absorb UV light, a common feature of MALDI matrices.

Table 1: Performance of Structurally Related Cyanoacrylic Acid Derivatives as MALDI Matrices

| Derivative | Analyte Class | Performance Highlights | Reference |

| (E)-2-Cyano-3-(6-methoxynaphthalen-2-yl)acrylic acid | Phospholipids, Di-/Tri-acylglycerols | Good ionization capability, interference-free spectra, good signal-to-noise ratio. | semanticscholar.org |

| 2-Cyano-3-(2-thienyl)acrylic acid (CTA) | Lipids, Peptides, Proteins, Saccharides, Natural Products, PEGs, Organometallics | High signal-to-noise ratios, high spectral resolution, versatile for a broad spectrum of analytes. | nih.govresearchgate.net |

| (E)-2-Cyano-3-(naphthalen-2-yl)acrylic acid | Phospholipids | Excellent performance for phospholipid analysis. | semanticscholar.org |

This table is generated based on data from studies on related compounds to infer the potential applications of this compound.

Mechanistic Investigations of Ionization Processes in MALDI (e.g., Proton/Cation Transfer)

The effectiveness of a MALDI matrix is intrinsically linked to its ionization mechanism. For cyanocinnamic acid derivatives, the ionization process is understood to primarily involve proton or cation transfer. In the case of 2-Cyano-3-(2-thienyl)acrylic acid (CTA), it has been shown to function as a proton/cation or electron-transfer matrix depending on the physicochemical properties of the analyte. nih.govresearchgate.net This dual capability enhances its versatility.

Design and Exploration of Supramolecular Systems

The ability of organic molecules to self-assemble into well-defined, functional architectures is the cornerstone of supramolecular chemistry. Cyanoacrylic acid derivatives have shown promise in this field, particularly in the construction of materials with interesting optical properties.

Construction of Luminescent Host Systems

Research has demonstrated that derivatives of cyanoacrylic acid can be utilized to build luminescent host systems. A notable example involves 2-cyano-3-(4-(diphenylamino)phenyl)acrylic acid (CDPA), which was used to create new supramolecular luminescent host systems. researchgate.net By combining CDPA with various amines, researchers were able to modulate the solid-state luminescence of the resulting materials. researchgate.net The inclusion of amines into the CDPA matrix led to blue shifts in the emission spectra. researchgate.net This work underscores the potential of cyanoacrylic acid derivatives to serve as building blocks for functional, light-emitting supramolecular assemblies. Given its structural similarities, this compound could potentially be explored for similar applications, with the methoxy group possibly influencing the photophysical properties of the resulting systems.

Research into Selective Sensing Applications

The same supramolecular systems constructed from cyanoacrylic acid derivatives can also be engineered for selective sensing. The luminescent host system based on CDPA and an amine was found to be a selective sensor for acetonitrile (B52724) (CH₃CN). researchgate.net The chiral luminescent host system exhibited robust and reversible luminescent sensing of CH₃CN, with a distinct change in the maximum emission wavelength in the presence of the solvent. researchgate.net This selectivity arises from the specific interactions between the host system and the analyte molecule. This suggests a promising research direction for this compound in the development of new chemosensors, where the methoxy substituent could be tailored to tune the selectivity towards specific analytes.